![molecular formula C7H9ClN2O2 B13596719 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride CAS No. 2803856-10-0](/img/structure/B13596719.png)
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride is a chemical compound with a unique fused ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject of study in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride typically involves the reaction of aminocarbonyl compounds through the Marckwald reaction. This two-step procedure provides a high yield and can be scaled up for bulk production . Another method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride
- 5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-one
Uniqueness
5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride stands out due to its specific ring structure and the presence of a carboxylic acid group. This unique structure contributes to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
2803856-10-0 |
|---|---|
Fórmula molecular |
C7H9ClN2O2 |
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-2-6-8-3-4-9(5)6;/h3-5H,1-2H2,(H,10,11);1H |
Clave InChI |
BLYACQFQAYJZDP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=NC=CN2C1C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


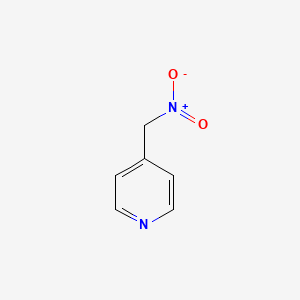
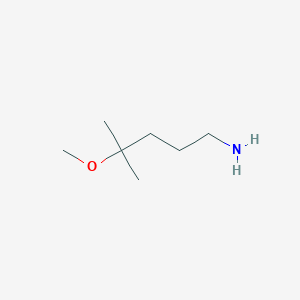
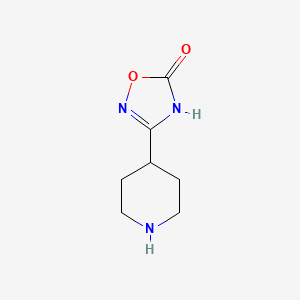
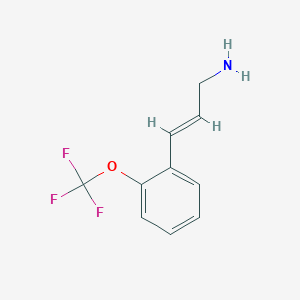
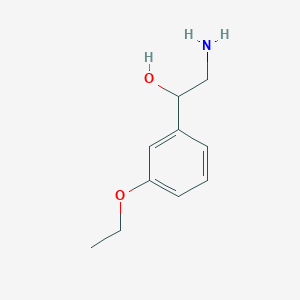
amine](/img/structure/B13596687.png)
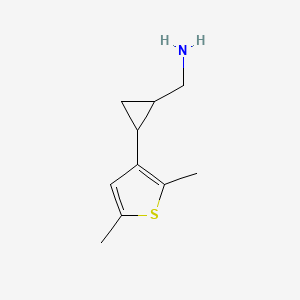

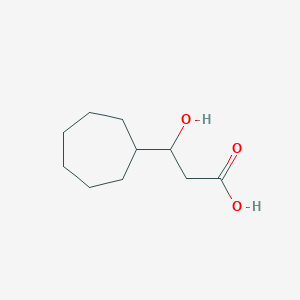

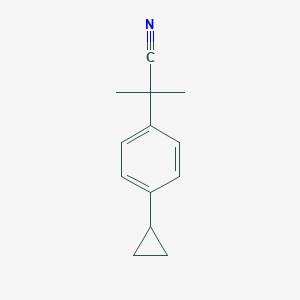

![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13596729.png)

